(1-Cycloheptylazetidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cycloheptylazetidin-2-yl)methanamine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of interest due to their unique structural and chemical properties. The presence of the cycloheptyl group attached to the azetidine ring adds to the compound’s complexity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cycloheptylazetidin-2-yl)methanamine typically involves the formation of the azetidine ring followed by the introduction of the cycloheptyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cycloheptyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be scaled up to accommodate industrial requirements, ensuring cost-effectiveness and efficiency. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-Cycloheptylazetidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted azetidines.
Scientific Research Applications
(1-Cycloheptylazetidin-2-yl)methanamine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study the effects of azetidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Researchers may investigate its potential as a therapeutic agent or as a lead compound for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Cycloheptylazetidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a chemical reaction or its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Cycloheptylazetidin-2-yl)methanamine include other azetidine derivatives with different substituents. Examples include:
- (1-Cyclohexylazetidin-2-yl)methanamine
- (1-Cyclopentylazetidin-2-yl)methanamine
- (1-Phenylazetidin-2-yl)methanamine
Uniqueness
The uniqueness of this compound lies in the presence of the cycloheptyl group, which imparts distinct steric and electronic properties to the molecule. This makes it different from other azetidine derivatives and can influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
(1-cycloheptylazetidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-9-11-7-8-13(11)10-5-3-1-2-4-6-10/h10-11H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPPFQFRLJAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.